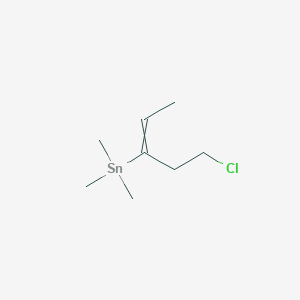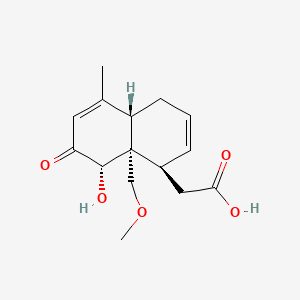![molecular formula C8H10O2 B14340603 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one CAS No. 93937-96-3](/img/structure/B14340603.png)
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxybicyclo[420]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes a hydroxyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which can interconvert between different coordination modes to facilitate the transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of rhodium catalysts and other transition metals may be integral to these processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidative and reductive processes, as well as nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- 7-Hydroxybicyclo[2.2.2]oct-5-en-2-one
- (1S,5R)-4-Hydroxybicyclo[3.2.1]oct-3-en-2-one
Uniqueness
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one is unique due to its specific bicyclic structure and the presence of both hydroxyl and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
93937-96-3 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
5-hydroxybicyclo[4.2.0]oct-3-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-7,9H,1-2H2 |
Clé InChI |
ZPNHTTRBMSMGMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C(C=CC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)



![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)


![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)

![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
